molecular formula C19H17NO3S B306369 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide

4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide

Cat. No. B306369
M. Wt: 339.4 g/mol
InChI Key: ISPPZKXCELSYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities. MPB is a white crystalline powder that is soluble in organic solvents and has a melting point of 259-263°C.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and inflammation. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is involved in tumor growth and survival. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and inflammation, the induction of apoptosis, and the improvement of cognitive function. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has also been shown to have antioxidant properties and to reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit the activity of specific enzymes and pathways. However, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide, including the investigation of its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide and to evaluate its safety and efficacy in humans. In addition, the development of new analogs and derivatives of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Furthermore, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C19H17NO3S/c1-15-11-13-17(14-12-15)24(21,22)20-18-9-5-6-10-19(18)23-16-7-3-2-4-8-16/h2-14,20H,1H3

InChI Key

ISPPZKXCELSYHG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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